Ethynyl(pentafluoro)-$l^{6}-sulfane

Description

Significance within Modern Organofluorine Chemistry

The field of organofluorine chemistry has been profoundly impacted by the introduction of the pentafluorosulfanyl (SF₅) group, and Ethynyl(pentafluoro)-λ⁶-sulfane is a key player in this arena. The SF₅ group is often considered a "super-trifluoromethyl" group due to its enhanced properties. academie-sciences.fr It possesses a unique combination of high electronegativity, metabolic stability, and a specific octahedral geometry, which imparts distinct characteristics to molecules containing it. academie-sciences.fr

The significance of the SF₅ group, and by extension Ethynyl(pentafluoro)-λ⁶-sulfane, in modern organofluorine chemistry can be attributed to several key factors:

Unique Physicochemical Properties: The SF₅ group is more lipophilic and has a larger steric footprint than the trifluoromethyl (CF₃) group. These properties can be strategically utilized to modulate the biological activity and physical properties of organic compounds.

Bioisosteric Replacement: In medicinal chemistry, the SF₅ group has emerged as a valuable bioisostere for other chemical groups such as the trifluoromethyl, tert-butyl, halogen, or nitro groups. researchgate.net Its incorporation can lead to improved potency, selectivity, and metabolic stability of drug candidates. researchgate.net

Modulation of Electronic Effects: The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of adjacent functional groups. In Ethynyl(pentafluoro)-λ⁶-sulfane, this effect polarizes the alkyne bond, making it susceptible to a range of chemical transformations. academie-sciences.fr

The development of synthetic methodologies to incorporate the SF₅ group into organic molecules remains an active area of research, with Ethynyl(pentafluoro)-λ⁶-sulfane serving as a pivotal starting material. albany.edu

Context of Hypervalent Sulfur Chemistry with Hexacoordinate Sulfur(VI) Centers

Ethynyl(pentafluoro)-λ⁶-sulfane is a prime example of a hypervalent sulfur compound, specifically featuring a hexacoordinate sulfur(VI) center. Hypervalent molecules are those that contain a main group element with more than eight valence electrons in its valence shell. wikipedia.org In the case of the SF₅ group, the central sulfur atom is bonded to five fluorine atoms and one carbon atom, resulting in a total of 12 valence electrons around the sulfur.

The parent compound for this class of molecules is sulfur hexafluoride (SF₆), an exceptionally stable and inert gas. wikipedia.org The bonding in SF₆ and related hexacoordinate sulfur(VI) compounds is best described by molecular orbital theory, which avoids the octet expansion issue by invoking multicenter hypervalent bonding. ic.ac.uk The sulfur atom in these compounds adopts an octahedral geometry, with the six substituents positioned at the vertices of an octahedron, resulting in bond angles of approximately 90 degrees. youtube.com

Key characteristics of hexacoordinate sulfur(VI) centers include:

Octahedral Geometry: The sulfur atom is at the center of an octahedron, leading to a well-defined three-dimensional structure. wikipedia.org

Inertness of the SF₅ Core: While the functional group attached to the SF₅ moiety can be highly reactive, the sulfur-fluorine bonds themselves are generally unreactive.

The study of fluorinated hypervalent sulfur compounds has expanded beyond simple SF₆ to include a variety of derivatives where one or more fluorine atoms are replaced by other groups, such as in Ethynyl(pentafluoro)-λ⁶-sulfane and aryltetrafluoro(polyfluoroalkyl)-λ⁶-sulfanes. rsc.org

Position within Fluorinated Alkyne Chemistry

Within the broader field of fluorinated alkyne chemistry, Ethynyl(pentafluoro)-λ⁶-sulfane and other SF₅-alkynes hold a special position due to their unique reactivity. academie-sciences.fr The strong electron-withdrawing nature of the SF₅ group creates a polarized carbon-carbon triple bond, making the alkyne a versatile platform for a variety of chemical transformations. acs.org

The chemistry of SF₅-alkynes is characterized by:

Polarized Triple Bond: The carbon atom attached to the SF₅ group bears a partial negative charge, while the adjacent carbon atom is partially positive. This polarization dictates the regioselectivity of many addition reactions. acs.org

Versatile Reactivity: SF₅-alkynes participate in a wide range of reactions, including cycloadditions, hydrofunctionalizations, and nucleophilic additions. academie-sciences.fr These reactions allow for the construction of complex molecular architectures containing the valuable SF₅ motif.

Access to Novel Building Blocks: The transformations of Ethynyl(pentafluoro)-λ⁶-sulfane provide access to a variety of other functionalized SF₅-containing compounds, such as vinylsulfanes, heterocycles, and other substituted alkynes. academie-sciences.frnih.gov

The general reactivity of alkynes, such as their ability to undergo addition reactions and act as nucleophiles after deprotonation of a terminal hydrogen, is significantly modulated by the presence of the pentafluorosulfanyl group. youtube.com

Overview of Contemporary Research Trajectories

Current research on Ethynyl(pentafluoro)-λ⁶-sulfane and related SF₅-alkynes is vibrant and multifaceted, with several key trajectories:

Development of Novel Synthetic Methods: Researchers are continuously exploring new and more efficient ways to synthesize SF₅-alkynes and their derivatives. This includes the development of radical addition reactions using pentafluorosulfanyl chloride (SF₅Cl) and photoinitiated hydropentafluorosulfanylation of terminal alkynes. academie-sciences.frnih.gov

Exploration of Cycloaddition Reactions: The use of SF₅-alkynes in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, is a major focus. academie-sciences.fracs.org These reactions provide a powerful tool for the synthesis of complex cyclic and heterocyclic systems containing the SF₅ group. For instance, the reaction of SF₅-alkynes with substituted dienes has been shown to be an effective method for preparing pentafluorosulfanylated phenols and aminophenols. acs.org

Hydrofunctionalization Reactions: The addition of H-X type molecules across the triple bond of SF₅-alkynes is another active area of investigation. These reactions, such as hydroamination, can be performed with high stereoselectivity to yield valuable enamines and other vinyl-SF₅ compounds. academie-sciences.fr

Applications in Materials and Medicinal Chemistry: A long-term goal of the research in this area is to leverage the unique properties of the SF₅ group to design novel materials with tailored electronic properties and to develop new drug candidates with improved pharmacological profiles. researchgate.netalbany.edu

The ongoing research into the synthesis and reactivity of Ethynyl(pentafluoro)-λ⁶-sulfane continues to expand the toolkit of synthetic chemists and promises to deliver new and innovative solutions in various scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of Ethynyl(pentafluoro)-λ⁶-sulfane

| Property | Value | Reference |

| Molecular Formula | C₂HF₅S | manchesterorganics.com |

| Molecular Weight | 152.09 g/mol | manchesterorganics.com |

| CAS Number | 917-89-5 | manchesterorganics.com |

| Appearance | Inquire for details | manchesterorganics.com |

Table 2: Overview of Key Reactions of SF₅-Alkynes

| Reaction Type | Description | Example Product Class | Reference |

| Diels-Alder Cycloaddition | [4+2] cycloaddition with dienes to form cyclic compounds. | SF₅-substituted phenols | acs.org |

| 1,3-Dipolar Cycloaddition | Reaction with 1,3-dipoles to synthesize five-membered heterocycles. | SF₅-substituted heterocycles | academie-sciences.fr |

| Hydroamination | Addition of an amine across the triple bond. | (E)-β-SF₅-enamines | academie-sciences.fr |

| Photoinitiated Hydropentafluorosulfanylation | Radical addition of H and SF₅ across the triple bond. | (Z)-(1-alken-1-yl)pentafluoro-λ⁶-sulfanes | nih.gov |

Structure

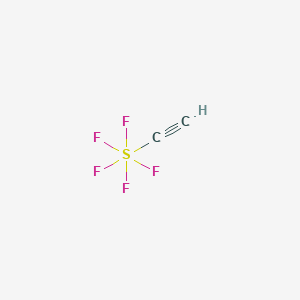

2D Structure

Properties

IUPAC Name |

ethynyl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5S/c1-2-8(3,4,5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLCYNJLMYQYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CS(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382040 | |

| Record name | ethynyl(pentafluoro)-$l^{6}-sulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-89-5 | |

| Record name | ethynyl(pentafluoro)-$l^{6}-sulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethynyl Pentafluoro λ⁶ Sulfane and Its Derivatives

Strategies for Ethynyl(pentafluoro)-λ⁶-sulfane (SF₅C≡CH) Synthesis

The preparation of ethynyl(pentafluoro)-λ⁶-sulfane is a critical step for its use in further chemical synthesis, such as in the formation of complex molecules like phenyl-1,3,5-tris(sulfur pentafluoride). The primary strategies employed for its synthesis can be broadly categorized into two main pathways: desilylation of protected intermediates and direct synthetic protocols.

Desilylation Approaches from Trialkylsilyl-Protected Derivatives

The most widely adopted strategy for the synthesis of ethynyl(pentafluoro)-λ⁶-sulfane involves the initial preparation of a more stable, trialkylsilyl-protected derivative, typically (trimethylsilyl)ethynyl(pentafluoro)-λ⁶-sulfane (SF₅C≡CSiMe₃). This intermediate is then subjected to a desilylation reaction to unveil the terminal alkyne. This two-step approach offers advantages in terms of handling and purification of the air and moisture-stable silyl-protected intermediate.

The key intermediate, (trimethylsilyl)ethynyl(pentafluoro)-λ⁶-sulfane, is typically synthesized through the reaction of a pentafluorosulfur halide, such as pentafluorosulfur chloride (SF₅Cl) or pentafluorosulfur bromide (SF₅Br), with a metalated trimethylsilylacetylene (B32187) derivative. A common method involves the use of lithium (trimethylsilyl)acetylide. This reagent can be prepared beforehand or generated in situ from (trimethylsilyl)acetylene and a strong base like n-butyllithium.

The reaction of pentafluorosulfur chloride with lithium (trimethylsilyl)acetylide proceeds to form the desired SF₅C≡CSiMe₃. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side products.

Table 1: Synthesis of (Trimethylsilyl)ethynyl(pentafluoro)-λ⁶-sulfane

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield (%) |

| SF₅Cl | LiC≡CSiMe₃ | Diethyl ether | -78 °C to rt | SF₅C≡CSiMe₃ | Not Reported |

Once the silyl-protected intermediate is obtained, the trimethylsilyl (B98337) group can be removed under basic conditions to yield ethynyl(pentafluoro)-λ⁶-sulfane. Mild basic hydrolysis is often employed to facilitate this transformation. Electron-withdrawing groups on the acetylenic carbon, such as the SF₅ group, generally facilitate this reaction. A common base used for this purpose is potassium carbonate in a protic solvent like methanol.

This method is advantageous due to its simplicity, the ready availability and low cost of the reagents, and generally straightforward workup procedures.

Table 2: Base-Mediated Desilylation of SF₅C≡CSiMe₃

| Substrate | Base | Solvent | Reaction Time | Product | Yield (%) |

| SF₅C≡CSiMe₃ | K₂CO₃ | Methanol | Not Reported | SF₅C≡CH | High |

Note: While high yields are generally reported for this type of transformation, specific quantitative data for SF₅C≡CH is not detailed in the available resources.

An alternative and highly effective method for the removal of the trimethylsilyl protecting group is the use of a fluoride (B91410) source. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose due to its high affinity for silicon. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF).

This protocol is known for its mild reaction conditions and high efficiency. However, the workup can sometimes be complicated by the presence of TBAF residues.

Table 3: Fluoride Source-Mediated Desilylation of SF₅C≡CSiMe₃

| Substrate | Fluoride Source | Solvent | Temperature | Product | Yield (%) |

| SF₅C≡CSiMe₃ | TBAF | THF | Room Temperature | SF₅C≡CH | Not Reported |

While the desilylation approach is robust, challenges remain, particularly concerning the yield and scalability of the initial synthesis of the silyl-protected intermediate. The handling of organometallic reagents like lithium (trimethylsilyl)acetylide requires inert atmospheric conditions and careful temperature control.

Advancements in this area focus on optimizing reaction conditions to improve yields and developing more scalable and cost-effective methods for the production of the key SF₅-containing precursors. The development of stable and easily handleable SF₅ transfer reagents is an ongoing area of research that could significantly impact the scalability of ethynyl(pentafluoro)-λ⁶-sulfane synthesis.

Direct Synthetic Protocols

Direct methods for the synthesis of ethynyl(pentafluoro)-λ⁶-sulfane that bypass the need for a silyl-protecting group are less common but of significant interest. One potential, though less documented, route could involve the direct reaction of a pentafluorosulfur halide with acetylene (B1199291) gas. However, controlling the reactivity of acetylene and preventing side reactions such as double addition or polymerization presents a significant challenge.

Another hypothetical direct approach could involve the reaction of a suitable metal acetylide, such as calcium carbide, with a pentafluorosulfur source under specific conditions. Research in this area is aimed at developing more atom-economical and streamlined processes for the synthesis of this important fluorinated building block.

Reaction of Triisopropylsilyl Acetylene with SF₅ Halides (SF₅Cl, SF₅Br)

The direct synthesis and handling of ethynyl(pentafluoro)-λ⁶-sulfane can be challenging. To circumvent these difficulties, a more stable, silyl-protected surrogate, (Triisopropylsilyl)acetylene sulfur pentafluoride (TASP), is often employed. TASP is a commercially available, liquid, and high-boiling reagent that serves as a convenient precursor to the HC≡C-SF₅ motif. nih.govresearchgate.netresearchgate.netsigmaaldrich.com Its synthesis generally involves the reaction of triisopropylsilyl acetylene with a pentafluorosulfur halide, such as pentafluorosulfanyl chloride (SF₅Cl) or pentafluorosulfanyl bromide (SF₅Br). This approach provides a practical entry point to SF₅-alkyne chemistry without the need to manage the more volatile and potentially hazardous parent acetylene.

Bench-Top Hydroamination Cascade Protocol utilizing Triisopropylsilyl Acetylene Sulfur Pentafluoride (TASP)

A significant advancement in the synthesis of SF₅-containing compounds is the development of a robust, bench-top protocol for producing α-pentafluorosulfanylated enamines. nih.govresearchgate.net This method utilizes the commercially available precursor TASP under mild conditions, achieving good to excellent yields of up to 95%. nih.govresearchgate.net The reaction proceeds through a two-step cascade: an initial protodesilylation of TASP generates ethynyl(pentafluoro)-λ⁶-sulfane in situ, which then undergoes immediate hydroamination. nih.gov

This process offers a significant advantage by avoiding the on-site use of highly toxic or corrosive reagents, making the synthesis of this class of compounds more accessible. nih.gov The reaction demonstrates excellent E-diastereoselectivity, which is attributed to the rapid Z/E-isomerization of a vinyl anion intermediate and the isomerization of the corresponding iminium ion. nih.govsigmaaldrich.com The resulting α-SF₅-enamines exhibit notable thermal stability, suggesting their potential for further synthetic transformations. nih.govsigmaaldrich.com

A similar cascade strategy has been extended to a hydrothiolation reaction, also using TASP. This related bench-top protocol facilitates the synthesis of Z-configured β-pentafluorosulfanylated vinyl sulfides. researchgate.net The reaction proceeds via an in-situ protodesilylation-hydrothiolation sequence, providing access to this previously unexplored class of compounds in high yields (up to 99%) and with excellent Z-diastereoselectivity. researchgate.net

Table 1: Substrate Scope for the Hydroamination of TASP researchgate.netThis table is interactive. You can sort and filter the data.

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | α-(Pentafluorosulfanyl)-enamine of pyrrolidine | 95 |

| Piperidine | α-(Pentafluorosulfanyl)-enamine of piperidine | 91 |

| Morpholine | α-(Pentafluorosulfanyl)-enamine of morpholine | 85 |

| Dibenzylamine | α-(Pentafluorosulfanyl)-enamine of dibenzylamine | 78 |

| N-Methylaniline | α-(Pentafluorosulfanyl)-enamine of N-methylaniline | 75 |

Synthesis of Ethynyl(pentafluoro)-λ⁶-sulfane Containing Derivatives

Radical Addition Reactions to Unsaturated Substrates

Radical addition reactions are a cornerstone for the synthesis of complex molecules containing the SF₅ group. These methods often utilize SF₅Cl as the radical source, which can be initiated by light or other means to add across various unsaturated systems.

A photoinitiated protocol has been developed for the anti-hydropentafluorosulfanylation of terminal alkynes. This reaction employs pentafluorosulfanyl chloride (SF₅Cl) as the SF₅ source and tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as a hydrogen atom donor. The transformation selectively produces (Z)-(1-alken-1-yl)pentafluoro-λ⁶-sulfanes, a previously inaccessible geometric isomer, with high diastereoselectivity (Z:E > 85:15).

The reaction is initiated by light, typically from a black light CFL bulb (λmax=370 nm). beilstein-journals.org Density Functional Theory (DFT) calculations have indicated that the observed selectivity arises from the inherent preference of the intermediate SF₅-substituted vinylic radical to adopt a cis geometry. beilstein-journals.orgresearchgate.netnih.gov Furthermore, increased steric hindrance in the transition states leading to the minor (E)-products contributes to the high Z-selectivity. beilstein-journals.orgresearchgate.netnih.gov

Table 2: Substrate Scope for Photoinitiated anti-Hydropentafluorosulfanylation beilstein-journals.orgThis table is interactive. You can sort and filter the data.

| Alkyne Substrate | Product | Yield (%) | Z:E Ratio |

|---|---|---|---|

| 1-Octyne | (Z)-1-(Pentafluorosulfanyl)-1-octene | 82 | >97:3 |

| Phenylacetylene | (Z)-1-Phenyl-2-(pentafluorosulfanyl)ethene | 75 | 95:5 |

| 4-Vinylphenylacetylene | (Z)-1-(4-Vinylphenyl)-2-(pentafluorosulfanyl)ethene | 68 | 90:10 |

| Cyclohexylacetylene | (Z)-1-Cyclohexyl-2-(pentafluorosulfanyl)ethene | 79 | >97:3 |

| 3,3-Dimethyl-1-butyne | (Z)-3,3-Dimethyl-1-(pentafluorosulfanyl)-1-butene | 71 | >97:3 |

A novel approach to synthesizing achiral pentafluorosulfanylated cyclobutanes (SF₅-CBs) involves the strain-release functionalization of [1.1.0]bicyclobutanes (BCBs) with SF₅Cl. This method allows for both the chloropentafluorosulfanylation and hydropentafluorosulfanylation of sulfone-based BCBs.

The reaction mechanism is believed to proceed through a "polarity mismatch" addition, where the electrophilic SF₅ radical adds to the electrophilic sites of the BCB. This overcomes a known challenge that has typically inhibited similar reactions with alkenes bearing electron-withdrawing groups. The process can yield both syn and anti isomers of the SF₅-cyclobutane products. Notably, the innate selectivity can be controlled; for instance, an anti-stereoselective addition of SF₅Cl across sulfone-based BCBs can be achieved by using inexpensive copper salt additives.

A modern, base-free strategy for constructing SF₅-substituted alkynes involves the radical reaction of SF₅Cl with ethynylbenziodoxolones (EBX) under blue light irradiation. researchgate.netresearchgate.net This photoredox-catalyzed reaction provides the desired SF₅-alkynes in moderate to high yields. researchgate.net

This method represents a significant advancement as it provides a direct route to these valuable building blocks, which have potential applications in materials science and drug design. researchgate.net The reaction is initiated by visible light, making it an operationally simple and mild procedure for generating the pentafluorosulfanylated alkyne scaffold. researchgate.netresearchgate.net

Table 3: Substrate Scope for the Radical Addition of SF₅Cl to Ethynylbenziodoxolones researchgate.netThis table is interactive. You can sort and filter the data.

| Ethynylbenziodoxolone (EBX) Substrate | Product | Yield (%) |

|---|---|---|

| Phenyl-EBX | Phenyl(pentafluorosulfanyl)acetylene | 75 |

| 4-Tolyl-EBX | 4-Tolyl(pentafluorosulfanyl)acetylene | 82 |

| 4-Methoxyphenyl-EBX | 4-Methoxyphenyl(pentafluorosulfanyl)acetylene | 65 |

| 4-Chlorophenyl-EBX | 4-Chlorophenyl(pentafluorosulfanyl)acetylene | 78 |

| Thiophen-2-yl-EBX | 2-Thienyl(pentafluorosulfanyl)acetylene | 55 |

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules is of significant interest due to the unique physicochemical properties it imparts, such as high electronegativity, thermal stability, and lipophilicity. This article focuses on the synthetic methodologies developed for the functionalization of ethynyl(pentafluoro)-λ⁶-sulfane and its derivatives, providing a detailed overview of recent advancements in this specialized area of fluorine chemistry.

1 Three-Component Pentafluorosulfanylation Reactions

4 Three-Component Pentafluorosulfanylation Reactions

A notable advancement in the synthesis of complex pentafluorosulfanyloxy-containing molecules is the development of three-component reactions. One such method involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an alkene in the presence of a diazo compound, leading to the formation of α-alkyl-α-SF₅ carbonyl compounds. researchgate.netnih.govucdavis.eduresearcher.life This reaction proceeds via the initial reaction of the SF₅ radical with the diazo compound, which then generates a carbon-centered radical that adds to the alkene. researchgate.netnih.govucdavis.eduresearcher.life

This methodology has been successfully applied to the synthesis of α-allyl-α-SF₅ carbonyl compounds by using allyl trimethylsilanes as the alkene component. researchgate.net Furthermore, the adducts resulting from the three-component reaction of SF₅Cl, α-diazoacetophenones, and vinyl acetates have been effectively converted into pentafluorosulfanylfurans, demonstrating a practical route to SF₅-substituted heterocyclic systems. researchgate.netnih.gov

2 Formal Addition of SF₅I to Alkynes

The direct iodopentafluorosulfanylation of alkynes represents a significant challenge as pentafluorosulfanyl iodide (SF₅I) has not been isolated. researchgate.netnih.gov However, methodologies for the formal addition of SF₅I to alkynes have been developed. researchgate.netnih.gov

1 Implementation via SF₅Cl/KI/18-crown-6 (B118740) Ether Systems

A successful approach for the formal iodopentafluorosulfanylation of alkynes involves the use of a combination of pentafluorosulfanyl chloride (SF₅Cl), potassium iodide (KI), and 18-crown-6 ether. researchgate.netnih.govresearchgate.netnih.govd-nb.info This system generates the necessary reactive species in situ to achieve the desired transformation. researchgate.netnih.gov Computational and mechanistic studies suggest the formation of an SF₅⁻ anion rather than SF₅I in solution, with the reaction proceeding through the involvement of SF₅• and iodine radicals. nih.gov

2 Regio- and Stereoselective Synthesis of (E)-1-Iodo-2-(pentafluoro-λ⁶-sulfanyl) Alkenes

The reaction of alkynes with the SF₅Cl/KI/18-crown-6 ether system affords (E)-1-iodo-2-(pentafluoro-λ⁶-sulfanyl) alkenes with high regio- and stereoselectivity. researchgate.netnih.govresearchgate.netnih.govd-nb.info The reaction is effective for both aryl- and alkyl-substituted alkynes. researchgate.net This method provides exclusive formation of the E-isomer, a previously unprecedented feat. researchgate.net

Table 1: Iodopentafluorosulfanylation of Alkynes with SF₅Cl/KI/18-crown-6 Ether researchgate.net

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | (E)-(2-iodo-1-phenylvinyl)pentafluoro-λ⁶-sulfane | 85 |

| 1-Octyne | (E)-(1-iodo-2-octen-2-yl)pentafluoro-λ⁶-sulfane | 75 |

| 4-Methoxyphenylacetylene | (E)-(1-(4-methoxyphenyl)-2-iodovinyl)pentafluoro-λ⁶-sulfane | 82 |

| 4-Chlorophenylacetylene | (E)-(1-(4-chlorophenyl)-2-iodovinyl)pentafluoro-λ⁶-sulfane | 88 |

3 Catalytic Approaches for SF₅-Alkyne Functionalization

Catalytic methods offer efficient and selective routes for the functionalization of SF₅-alkynes, enabling the construction of complex molecular architectures.

1 Palladium-Catalyzed Synthesis of 2-SF₅-Indenols from Boronic Acid Derivatives and SF₅-Alkynes

A palladium-catalyzed synthesis has been developed for the preparation of 2-SF₅-indenols from readily available boronic acid derivatives and SF₅-alkynes. nih.govbohrium.comcitedrive.comresearchgate.net This methodology is characterized by its complete regioselectivity, which is attributed to the intrinsic polarization of the SF₅-alkyne bond. nih.govbohrium.comcitedrive.comresearchgate.net The reaction tolerates a range of functional groups on both the boronic acid and the SF₅-alkyne, highlighting its versatility. researchgate.netresearchgate.net

Table 2: Substrate Scope for the Palladium-Catalyzed Synthesis of 2-SF₅-Indenols researchgate.netresearchgate.net

| SF₅-Alkyne | Boronic Acid Derivative | Product | Yield (%) |

| (Pentafluoro-λ⁶-sulfanyl)acetylene | 2-Formylphenylboronic acid | 2-(Pentafluoro-λ⁶-sulfanyl)-1H-inden-1-ol | 85 |

| (1-Propyn-1-yl)pentafluoro-λ⁶-sulfane | 2-Formylphenylboronic acid | 3-Methyl-2-(pentafluoro-λ⁶-sulfanyl)-1H-inden-1-ol | 78 |

| (Phenylethynyl)pentafluoro-λ⁶-sulfane | 2-Formylphenylboronic acid | 3-Phenyl-2-(pentafluoro-λ⁶-sulfanyl)-1H-inden-1-ol | 92 |

| (Pentafluoro-λ⁶-sulfanyl)acetylene | 2-Formyl-5-methoxyphenylboronic acid | 5-Methoxy-2-(pentafluoro-λ⁶-sulfanyl)-1H-inden-1-ol | 80 |

4 Construction of SF₅-Substituted Heterocyclic Systems

SF₅-alkynes serve as valuable building blocks for the synthesis of a variety of pentafluorosulfanyl-substituted heterocyclic compounds.

Recent research has demonstrated the synthesis of several classes of SF₅-heterocycles starting from SF₅-alkynes and other precursors. These include:

SF₅-Furans: Synthesized from the adducts of three-component reactions involving SF₅Cl, α-diazoacetophenones, and vinyl acetates. researchgate.netnih.gov

SF₅-Oxazoles: Prepared through a gold(I)-catalyzed cyclization of SF₅-alkynes and nitriles. researchgate.net

SF₅-Pyrazoles: Obtained from the reaction of SF₅-alkynes with diazo compounds. academie-sciences.fr

SF₅-Indoles and Azaindoles: An efficient synthesis has been developed from 2-ethynylaniline (B1227618) derivatives in a two-step telescoped procedure involving radical addition of SF₅Cl followed by cyclization. nih.gov

SF₅-Isoxazoles: Prepared via 1,3-dipolar cycloadditions of SF₅-substituted arylacetylenes with in situ generated nitrile oxides. researchgate.net

SF₅-Benzisoxazoles: Synthesized through the Davis reaction of meta- or para-nitro-(pentafluorosulfonyl)benzenes with arylacetonitriles. beilstein-journals.orgnih.gov

These methodologies open up avenues for the creation of novel SF₅-containing heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Construction of SF₅-Substituted Heterocyclic Systems

Radical Addition of SF₅Cl to Alkynyl π-Systems of 2-Ethynyl Anilines for 2-SF₅-(Aza)indoles Synthesis

A novel and efficient strategy has been developed for the synthesis of 2-pentafluorosulfanyl-(aza)indoles, a new class of SF₅-containing heterocycles. acs.orgnih.govnih.govacs.org This methodology is centered on the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to the alkyne functionality of 2-ethynyl anilines, which is then followed by a cyclization reaction to construct the indole (B1671886) or azaindole ring system. acs.orgnih.govnih.govacs.org This approach provides a direct route to these complex heterocyclic structures from readily available starting materials. nih.gov

The initial radical addition of SF₅Cl to various N-tosylated 2-ethynyl aniline (B41778) derivatives proceeds to form the corresponding SF₅Cl adducts. The reaction demonstrates a broad tolerance for different substituents on the aniline's aromatic ring. High NMR yields (77–100%) are achieved with both electron-donating groups, such as methyl and methoxy, and a wide array of electron-withdrawing groups, including chloro, bromo, fluoro, cyano, trifluoromethoxy, and methoxycarbonyl. acs.org In many instances, the resulting crude product is of high purity and can be utilized in the subsequent step without the need for further purification. acs.org

Notably, the position of the substituent on the aniline ring can influence the reaction's success. While substitutions at the 4- and 5-positions are well-tolerated, derivatives with a fluoro or chloro group at the 6-position resulted in very low conversion or no reaction. acs.org The methodology has also been successfully extended to the synthesis of 2-SF₅-azaindoles, with 2-aminopyridine (B139424) derivatives serving as viable substrates, affording the desired SF₅ adducts in moderate yields. acs.org

Following the radical addition, a dehydrochlorination step is carried out to form the key SF₅-alkyne intermediate. An extensive screening of bases identified lithium hexamethyldisilazane (B44280) (LiHMDS) as a highly effective reagent for this transformation, leading to a smooth reaction at -78 °C and affording the SF₅-alkynes in excellent yields (77–100%). acs.orgnih.gov These intermediates can then undergo cyclization.

The versatility of this synthetic route allows for the production of both N-protected and N-unprotected 2-SF₅-indoles, providing a valuable tool for medicinal and materials chemistry by introducing the unique properties of the pentafluorosulfanyl group into the privileged indole scaffold. acs.orgnih.govnih.gov

The following table summarizes the nuclear magnetic resonance (NMR) yields for the radical addition of SF₅Cl to a variety of substituted N-tosyl-2-ethynylanilines.

| Entry | Substituent on Aniline Ring | Product | NMR Yield (%) |

| 1 | H | 2a | 85 |

| 2 | 4-Me | 2b | 86 |

| 3 | 4-OMe | 2c | 95 |

| 4 | 5-Me | 2d | 95 |

| 5 | 4-Cl | 2e | 100 |

| 6 | 4-CO₂Me | 2f | 77 |

| 7 | 4-OCF₃ | 2g | 90 |

| 8 | 4-CN | 2h | 88 |

| 9 | 4-Br | 2i | 95 |

| 10 | 5-Cl | 2j | 100 |

| 11 | 5-F | 2k | 93 |

| 12 | 6-F | 2l,m | Low Conversion |

| 13 | 6-Cl | 2n | No Reaction |

| 14 | 7-aza (from 2-aminopyridine) | 2o | 44 |

| 15 | 7-aza, 5-Cl (from 2-amino-5-chloropyridine) | 2p | 33 |

Reactivity and Mechanistic Investigations of Ethynyl Pentafluoro λ⁶ Sulfane Chemistry

Reaction Pathways and Mechanistic Elucidation

The reactivity of ethynyl(pentafluoro)-λ⁶-sulfane and related pentafluorosulfanylated compounds is characterized by a rich interplay of radical, anionic, and electronically influenced pathways. Mechanistic studies have been crucial in understanding and predicting the outcomes of reactions involving the introduction and subsequent transformation of the pentafluorosulfanyl (SF₅) group.

Radical Chain Mechanisms in Pentafluorosulfanylation Reactions

The addition of the pentafluorosulfanyl group across unsaturated bonds, a key method for synthesizing compounds like SF₅-alkenes and alkanes, predominantly proceeds through a free-radical chain mechanism. beilstein-journals.orgulaval.ca This mechanism is generally characterized by three main phases: initiation, propagation, and termination. wikipedia.orgnih.gov

Initiation: The process begins with the generation of a pentafluorosulfanyl radical (SF₅•) from a suitable precursor, most commonly pentafluorosulfanyl chloride (SF₅Cl). This homolytic cleavage of the S-Cl bond requires an input of energy, which can be supplied by thermal, photochemical (UV or visible light), or chemical means. ulaval.casemanticscholar.org Chemical initiators like triethylborane (Et₃B) in the presence of oxygen or amine-borane complexes are effective at low temperatures. beilstein-journals.org

Propagation: This phase consists of a self-sustaining cycle. The highly reactive SF₅• radical adds to the unsaturated bond (an alkene or alkyne) to form a new carbon-centered radical intermediate. ulaval.cawikipedia.org This intermediate then abstracts a chlorine atom from another molecule of SF₅Cl, yielding the final chloro-pentafluorosulfanylated product and regenerating the SF₅• radical, which can then participate in the next cycle. ulaval.ca

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This can occur through the dimerization of two SF₅• radicals or other radical intermediates present in the reaction mixture. ulaval.canih.gov

Alternative activation strategies to generate the SF₅ radical from SF₅Cl include the use of an electron donor–acceptor (EDA) complex under visible light irradiation. researchgate.net

Role and Involvement of SF₅ Radicals

The pentafluorosulfanyl radical (SF₅•) is the central propagating species in the radical addition of SF₅Cl to unsaturated compounds. beilstein-journals.orgulaval.ca Its generation is the key initiation step, and its subsequent reaction dictates the regioselectivity of the addition. In reactions with terminal alkynes, the SF₅• radical selectively adds to the terminal carbon atom. researchgate.net This regioselectivity leads to the formation of a more stable vinylic radical intermediate on the internal carbon, which then proceeds through the propagation step. researchgate.net

Similarly, in additions to alkenes, the SF₅ radical typically adds to the less substituted carbon of the double bond, generating a more stable radical on the more substituted carbon. wikipedia.org The ambiphilic nature of the SF₅ radical allows it to react with a wide variety of unsaturated systems. acs.org Mechanistic investigations, including radical trapping experiments, have confirmed the central role of this radical intermediate in the reaction pathway. acs.org

Analysis of C(sp³)-SF₅ Bond Formation Steps

The formation of a saturated carbon-sulfur bond (C(sp³)-SF₅) is achieved through the radical addition of SF₅Cl to alkenes. beilstein-journals.orgresearchgate.net The mechanism involves two key propagation steps following the initial generation of the SF₅ radical:

Addition Step: The SF₅ radical adds to one of the sp²-hybridized carbons of the alkene double bond. This step is typically regioselective, with the radical adding to the less sterically hindered carbon atom to produce the more stable carbon-centered radical on the adjacent, more substituted carbon. ulaval.cawikipedia.org

Atom Transfer Step: The resulting alkyl radical intermediate abstracts a chlorine atom from a molecule of SF₅Cl. This atom transfer step forms the final C(sp³)-Cl bond and the desired C(sp³)-SF₅ bond, while simultaneously regenerating an SF₅ radical to continue the chain reaction. beilstein-journals.orgsemanticscholar.org

Anionic Reactivity Profiles of SF₅-Alkynes

While radical pathways are common, ethynyl(pentafluoro)-λ⁶-sulfane and related SF₅-alkynes exhibit a fascinating dual reactivity, or "ambiphilic" nature, allowing them to participate in anionic reaction mechanisms. researchgate.net The strong electron-withdrawing character of the SF₅ group polarizes the alkyne C≡C bond, making the β-carbon (the carbon not directly attached to the SF₅ group) electron-deficient and susceptible to nucleophilic attack.

This electrophilic character enables reactions like stereodivergent hydrohalogenations. In this context, the SF₅-alkyne acts as an electrophile. The proposed mechanism for one of the stereochemical outcomes involves:

Nucleophilic Attack: A halide anion (e.g., I⁻, Br⁻, Cl⁻) acts as a nucleophile and attacks the electron-deficient β-carbon of the SF₅-alkyne.

Carbanion Formation: This attack generates a vinyl carbanion intermediate, with the negative charge localized on the α-carbon.

Protonation: The carbanion is subsequently protonated by a soft acid (like acetic acid), leading to the final product.

This anionic pathway provides access to (Z)-β-halo-SF₅-alkenes, complementing the radical or cationic pathways that yield the corresponding (E)-isomers. researchgate.net DFT calculations have been used to validate these distinct mechanistic pathways, confirming that the choice of reaction conditions (e.g., strong vs. soft acid) dictates whether an anionic or cationic mechanism prevails, thus controlling the stereochemical outcome. researchgate.net

Influence of the Pentafluorosulfanyl Group on Reactivity and Stereochemistry

The pentafluorosulfanyl group exerts a powerful influence on the reactivity and stereochemistry of molecules to which it is attached. This control stems from a combination of its distinct physical and electronic properties:

Steric Demand: The SF₅ group is sterically bulky, comparable in volume to a tert-butyl group. beilstein-journals.org This steric hindrance can direct the approach of reagents, influencing the stereochemical outcome of reactions at adjacent centers.

Electronic Effects: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. researchgate.net This potent inductive effect significantly polarizes nearby bonds, as seen in the C≡C bond of SF₅-alkynes, which governs the regioselectivity of addition reactions. researchgate.net

Dipolar Effects: The SF₅ group imparts a large local dipole moment on the molecule. beilstein-journals.orgrsc.org This property can be strategically employed to control the stereochemistry of reactions that proceed through charged or highly polar transition states. rsc.org

In cycloaddition reactions, for example, the steric and electronic effects of the SF₅ group can be used to control diastereoselectivity. rsc.org Similarly, in hydrohalogenation of SF₅-alkynes, the polarization induced by the SF₅ group ensures high regioselectivity, while the reaction conditions determine the stereoselectivity by favoring different mechanistic pathways (anionic vs. cationic). researchgate.net

Impact of Dipole Moment on Reaction Outcomes

A defining characteristic of the pentafluorosulfanyl group is the profound dipole moment it introduces into a molecule. rsc.org For instance, the calculated dipole moment of pentafluorosulfanylmethane is significantly greater than that of 1,1,1-trifluoroethane. beilstein-journals.org This strong dipole can be leveraged to influence the stereoselectivity of reactions, particularly those that involve significant charge separation in their transition states. beilstein-journals.orgrsc.org

The underlying principle is that the alignment of dipoles in the transition state can stabilize one stereochemical pathway over another. By minimizing dipole-dipole repulsion or maximizing favorable electrostatic interactions, a specific diastereomeric transition state can be favored, leading to a selective reaction outcome.

Mechanistic studies of reactions like the Staudinger ketene-imine cycloaddition have served as a platform to investigate this dipolar control of diastereoselectivity. ulaval.carsc.org In these cases, the SF₅ group, when placed at a stereogenic center, can effectively direct the formation of a specific β-lactam stereoisomer. rsc.org A thorough mechanistic investigation is often required to confirm and assess the generality of this dipolar stereocontrol by the pentafluorosulfanyl group. rsc.org

Steric Demand Effects on Stereocontrol

The pentafluorosulfanyl (SF₅) group exerts a significant steric influence that can be harnessed to control the stereochemical outcome of chemical reactions. The steric volume of the SF₅ group is often compared to that of a tert-butyl group, providing a substantial physical shield that directs the approach of incoming reagents. rsc.orgresearchgate.net This steric hindrance has been shown to be a key factor in achieving high diastereoselectivity in various reactions involving SF₅-substituted compounds. rsc.org

For instance, in 1,4-nucleophilic additions to 2-SF₅-indenone systems, the bulky SF₅ group imposes a considerable steric constraint, leading to highly diastereoselective product formation. Similarly, in rsc.orgrsc.org-sigmatropic rearrangements and Staudinger ketene-imine cycloaddition reactions, the combination of the steric demand and the potent dipolar effects of the SF₅ group can effectively govern the stereochemistry of the products. rsc.orgrsc.org These examples underscore the principle that the sheer size of the SF₅ moiety is a critical tool for directing stereoselectivity in synthetic chemistry, particularly in processes where transition states are sensitive to steric crowding. rsc.org

Mechanistic Studies of SF₅I Formal Addition to Alkynes

While pentafluorosulfanyl iodide (SF₅I) has been a long-sought-after reagent for the direct iodopentafluorosulfanylation of unsaturated bonds, its existence has not been reported. researchgate.net However, researchers have successfully developed a method for the formal addition of SF₅I to alkynes. This is achieved by using a combination of pentafluorosulfanyl chloride (SF₅Cl), potassium iodide (KI), and 18-crown-6 (B118740) ether. researchgate.net

This protocol facilitates the exclusive regio- and stereoselective synthesis of previously inaccessible (E)-1-iodo-2-(pentafluoro-λ⁶-sulfanyl) alkenes. researchgate.net The reaction proceeds with high precision, installing the iodine and pentafluorosulfanyl groups across the alkyne in a trans configuration. This transformation provides a valuable pathway to novel, highly functionalized building blocks for various applications in materials science and medicinal chemistry.

Computational and Experimental Insights into SF₅⁻ Anion and Radical Involvement

Mechanistic investigations into the formal iodopentafluorosulfanylation of alkynes have provided a consensus that the reaction does not proceed through the direct involvement of a discrete SF₅I molecule. researchgate.net Instead, a combination of computational and experimental studies points to a more complex pathway involving different sulfur- and iodine-containing reactive species. researchgate.net

The evidence supports the realistic formation of the pentafluorosulfanyl anion (SF₅⁻) in the solution. However, the key intermediates responsible for the addition to the alkyne are believed to be the pentafluorosulfanyl radical (SF₅•) and iodine radicals. researchgate.net The SF₅• radical is a well-established propagating species in the addition of SF₅Cl to unsaturated compounds, often generated via radical initiators. beilstein-journals.org In the formal SF₅I addition, it is proposed that the SF₅• and iodine radicals are the active participants in the iodopentafluorosulfanylation reaction, leading to the observed products. researchgate.net This mechanistic understanding, which rules out the direct action of SF₅I, is crucial for optimizing the reaction and expanding its scope.

Chemical Transformations and Derivatizations

Hydroamination Reactions and Derivative Formation

The hydroamination of SF₅-alkynes provides a direct route to valuable β-SF₅-enamines. Research has demonstrated a diastereoselective hydroamination reaction utilizing triisopropylsilyl acetylene (B1199291) sulfur pentafluoride (TASP). The process involves a one-pot sequence where the triisopropylsilyl (TIPS) protecting group is removed in situ using potassium fluoride (B91410). academie-sciences.fr

The subsequent hydroamination step with various acyclic or cyclic secondary amines proceeds to yield (E)-β-SF₅-enamines exclusively. academie-sciences.fr Mechanistic proposals suggest that the reaction does not proceed via a direct nucleophilic attack on the SF₅-acetylene. Instead, an enolacetate intermediate is formed, which then leads to the thermodynamically most stable E-enamine product. academie-sciences.fr

Table 1: Hydroamination of Triisopropylsilyl Acetylene Sulfur Pentafluoride (TASP)

| Amine Nucleophile | Product Stereochemistry | Mechanistic Feature |

|---|---|---|

| Acyclic Secondary Amines | Exclusively (E)-β-SF₅-enamine | Formation of thermodynamic product |

Cycloaddition Reactions

Applications in Click Chemistry

Ethynyl(pentafluoro)-λ⁶-sulfane, as a terminal alkyne, is a prime candidate for participation in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups. alfa-chemistry.comnih.gov

The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to regiospecifically form a stable 1,4-disubstituted 1,2,3-triazole ring. alfa-chemistry.comnih.gov This transformation is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science. nih.govtaylorfrancis.com The azide and alkyne functional groups are largely inert under most biological conditions, making the CuAAC reaction a powerful tool for labeling and linking complex molecules. nih.gov The involvement of ethynyl(pentafluoro)-λ⁶-sulfane in this chemistry would provide a direct method for incorporating the unique SF₅ moiety into a diverse array of molecular architectures.

Table 2: Key Features of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Terminal Alkyne, Azide |

| Catalyst | Copper(I) source |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (specifically forms the 1,4-isomer) |

| Reaction Rate | Greatly accelerated compared to uncatalyzed reaction alfa-chemistry.com |

| Conditions | Mild, often compatible with aqueous media taylorfrancis.com |

1,3-Dipolar Cycloadditions for Pentafluorosulfanyl-Substituted Heterocycles

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the context of ethynyl(pentafluoro)-λ⁶-sulfane and its derivatives (SF₅-alkynes), the polarized nature of the triple bond makes them excellent dipolarophiles for reactions with various 1,3-dipoles, leading to the regioselective synthesis of pentafluorosulfanyl-substituted heterocycles.

Recent research has demonstrated the utility of SF₅-alkynes in [3+2] cycloaddition reactions with diazo compounds to form SF₅-substituted pyrazoles. For instance, the reaction of various SF₅-alkynes with ethyl diazoacetate under flow conditions yields a mixture of regioisomeric pyrazoles. The regioselectivity of the addition is primarily influenced by the nature of the substituent on the alkyne. This approach highlights the capacity of the SF₅ group to direct the formation of specific isomers, a critical aspect in the design of novel chemical entities.

The general scheme for this transformation can be represented as follows, yielding two possible regioisomers, with the distribution depending on the substituent 'R':

| R Group on Alkyne | Ratio of Regioisomer 1 : Regioisomer 2 | Reference |

| Phenyl | 1 : 1.3 | |

| 4-Methoxyphenyl | 1 : 1.5 | |

| 4-Trifluoromethylphenyl | 1.2 : 1 | |

| Thiophen-2-yl | 1 : 1.5 |

This interactive table summarizes the regioselectivity observed in the 1,3-dipolar cycloaddition between substituted SF₅-alkynes and ethyl diazoacetate. Data is illustrative of findings reported in the literature.

This reactivity extends to other 1,3-dipoles, such as nitrile oxides, for the synthesis of SF₅-isoxazoles, further underscoring the role of SF₅-alkynes as versatile precursors to a wide array of novel heterocyclic systems. proquest.com

Post-Functionalization Strategies of SF₅-Alkyne Adducts

The initial adducts formed from reactions of SF₅-alkynes are themselves valuable intermediates that can undergo a variety of subsequent transformations. The introduction of a functional handle during the initial addition allows for diverse post-functionalization, including cross-coupling, cyanation, and reduction reactions. researchgate.netacademie-sciences.fr A particularly useful strategy involves the hydro- or halo-functionalization of the SF₅-alkyne to produce vinyl-SF₅ intermediates ripe for further modification.

Pentafluorosulfanylated vinyl compounds, derived from SF₅-alkynes, are excellent substrates for palladium-catalyzed cross-coupling reactions. The vinyl-SF₅ scaffold can be readily engaged in various standard cross-coupling protocols, enabling the construction of more complex molecular architectures. academie-sciences.fr

Key examples of successful post-functionalization via cross-coupling include:

Suzuki Coupling: Reaction of β-iodo-(Z)-vinyl-SF₅ adducts with boronic acids.

Sonogashira Coupling: Coupling with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Engagement of organozinc reagents. academie-sciences.frresearchgate.netnih.gov

These reactions typically proceed in moderate to high yields, demonstrating the stability of the SF₅ group under common palladium-catalysis conditions and the versatility of the vinyl-SF₅ platform. academie-sciences.fr

| Cross-Coupling Reaction | Coupling Partner | Product Type | Typical Yield | Reference |

| Suzuki | Phenylboronic acid | β-Aryl-(Z)-vinyl-SF₅ | 85% | academie-sciences.fr |

| Sonogashira | Phenylacetylene | β-Alkynyl-(Z)-vinyl-SF₅ | 91% | academie-sciences.fr |

| Stille | Vinyltributylstannane | SF₅-substituted diene | 65% | academie-sciences.fr |

| Negishi | Benzylzinc chloride | β-Benzyl-(Z)-vinyl-SF₅ | 70% | academie-sciences.fr |

This interactive table showcases representative post-functionalization cross-coupling reactions performed on a β-iodo-(Z)-vinyl-SF₅ substrate. academie-sciences.fr

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. nih.govrsc.org Adducts of SF₅-alkynes can be converted to their corresponding nitriles through cyanation reactions. For instance, β-iodo-(Z)-vinyl-SF₅ intermediates can be subjected to copper-catalyzed cyanation to install a nitrile group, further expanding the synthetic utility of the initial alkyne. academie-sciences.fr This transformation provides access to SF₅-substituted vinyl cyanides, which are versatile building blocks for medicinal and materials chemistry. researchgate.net

The double bond in vinyl-SF₅ adducts can be selectively reduced. Depending on the chosen conditions, this can lead to either saturated or unsaturated products. Standard methods for alkyne reduction can be adapted for these substrates. openochem.org Palladium-catalyzed hydrogenation or radical-initiated reduction protocols have been successfully applied to reduce the carbon-carbon double bond in β,Z-iodo-SF₅-olefins, yielding the corresponding saturated SF₅-alkanes. academie-sciences.fr This allows for the creation of chiral centers and the removal of unsaturation when desired, providing access to aliphatic SF₅-containing structures.

Synthesis of Specific Derivatives (e.g., α-SF₅-Enamines, β-Pentafluorosulfanylated Vinyl Sulfides)

The unique reactivity of ethynyl(pentafluoro)-λ⁶-sulfane also allows for the direct synthesis of specialized functional group arrays that are otherwise difficult to access.

A notable example leading to complex enamine-like structures is the synthesis of 2-SF₅-(aza)indoles. This process begins with the radical addition of SF₅Cl across the triple bond of a 2-ethynyl aniline (B41778) derivative. The resulting intermediate then undergoes a cyclization reaction to form the indole (B1671886) scaffold. acs.org This intramolecular reaction creates a C2-pentafluorosulfanylated indole, a structure analogous to a cyclic α-SF₅-enamine, embedded within an aromatic system. The strategy is efficient and has been performed on a gram scale. acs.org

Furthermore, the direct hydrothiolation of SF₅-alkynes provides a straightforward and atom-economical route to β-pentafluorosulfanylated vinyl sulfides. academie-sciences.fr This reaction involves the addition of a thiol across the polarized triple bond. The regioselectivity is controlled by the SF₅ group, leading to the sulfur nucleophile adding at the β-position relative to the pentafluorosulfanyl substituent. This method grants access to vinyl sulfides bearing the SF₅ moiety, which are valuable intermediates for further synthesis. academie-sciences.fr

Computational and Theoretical Studies in Ethynyl Pentafluoro λ⁶ Sulfane Research

Quantum Mechanical Calculations in Mechanistic Studies

Quantum mechanical calculations are fundamental to understanding the reaction mechanisms of ethynyl(pentafluoro)-λ⁶-sulfane at the molecular level. These calculations allow for the exploration of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. By identifying the lowest energy pathways on these surfaces, chemists can predict the most likely course of a reaction.

For instance, in studying the addition of a nucleophile to the ethynyl (B1212043) group of ethynyl(pentafluoro)-λ⁶-sulfane, quantum mechanical calculations can determine the structure and energy of the transition state. This provides crucial information about the activation energy of the reaction, which is a key factor in determining the reaction rate. Furthermore, these calculations can elucidate the nature of bonding in the transition state, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.

The insights gained from these calculations are invaluable for designing new synthetic routes and for understanding the factors that control the reactivity of this fascinating molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov In the context of ethynyl(pentafluoro)-λ⁶-sulfane research, DFT has a wide range of applications.

DFT calculations are instrumental in unraveling complex reaction mechanisms involving ethynyl(pentafluoro)-λ⁶-sulfane. For example, in a reaction with multiple potential products, DFT can be used to calculate the energies of all possible intermediates and transition states. This allows for the identification of the kinetically and thermodynamically favored reaction pathways, thereby explaining the observed product distribution. The use of Py-GC/MS/FID (Micropyrolyser-Gas Chromatography/Mass Spectrometry/Flame Ionization Detector) has been shown to allow for rapid heating of samples and detailed identification and quantification of pyrolysis products at a temperature range of 400–600 °C, with residence times from 0.5–5 s. aalto.fi

A hypothetical reaction pathway for the cycloaddition of ethynyl(pentafluoro)-λ⁶-sulfane with a diene could be investigated using DFT. The calculations would reveal whether the reaction proceeds via a concerted Diels-Alder mechanism or a stepwise pathway involving a diradical or zwitterionic intermediate.

The stereochemical outcome of a reaction is often critical, and DFT, in conjunction with models like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA), provides a powerful tool for its rationalization. rsc.orgvu.nlnih.gov The ASM partitions the activation energy of a reaction into two components: the strain energy required to deform the reactants into their transition state geometries, and the interaction energy between the deformed reactants. rsc.orgvu.nl

For a stereoselective reaction of ethynyl(pentafluoro)-λ⁶-sulfane, ASM can be used to understand why one stereoisomer is formed preferentially. By analyzing the strain and interaction energies for the different stereochemical pathways, researchers can pinpoint the origins of the observed selectivity. EDA, on the other hand, dissects the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components. This detailed breakdown offers a deeper understanding of the bonding at the transition state.

Below is an illustrative data table showcasing how ASM and EDA could be applied to analyze a hypothetical stereoselective reaction.

| Reaction Pathway | Activation Energy (kcal/mol) | Strain Energy (kcal/mol) | Interaction Energy (kcal/mol) | Electrostatic Interaction (kcal/mol) | Pauli Repulsion (kcal/mol) | Orbital Interaction (kcal/mol) |

| Pathway A (Major Product) | 15.2 | 10.5 | -25.7 | -18.3 | 30.1 | -37.5 |

| Pathway B (Minor Product) | 18.9 | 13.8 | -22.1 | -15.9 | 28.5 | -34.7 |

| This is a hypothetical data table for illustrative purposes. |

The fleeting nature of transition states and reactive intermediates makes their experimental characterization extremely challenging. DFT calculations are therefore indispensable for investigating these transient species. By optimizing the geometry of a transition state, chemists can gain a three-dimensional picture of this critical point along the reaction coordinate. Vibrational frequency calculations can then confirm that the optimized structure is indeed a true transition state (characterized by one imaginary frequency).

Similarly, the structures and energies of potential reactive intermediates, such as carbocations, carbanions, or radicals, that might be formed during reactions of ethynyl(pentafluoro)-λ⁶-sulfane can be reliably predicted using DFT. This information is crucial for building a complete picture of the reaction mechanism.

The electronic properties of a molecule are key to its reactivity. DFT can be used to calculate various electronic properties of ethynyl(pentafluoro)-λ⁶-sulfane, such as its molecular orbitals and electrostatic potential (ESP) surface. mdpi.com The ESP surface maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For ethynyl(pentafluoro)-λ⁶-sulfane, the ESP surface would likely show a region of negative potential associated with the triple bond, indicating its susceptibility to attack by electrophiles, and positive potential around the fluorine atoms. This information is vital for predicting how the molecule will interact with other reagents. The substituent constant (σ), introduced by Hammett, is a measure of the electronic perturbations introduced by the substituent on the reaction center. mdpi.com

An illustrative table of calculated electronic properties is provided below.

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| Energy of HOMO (eV) | -9.8 |

| Energy of LUMO (eV) | -1.2 |

| Minimum Electrostatic Potential (kcal/mol) | -25.6 (on the C≡C bond) |

| Maximum Electrostatic Potential (kcal/mol) | +30.1 (near the fluorine atoms) |

| This is a hypothetical data table for illustrative purposes. |

Molecular Dynamics Simulations (General theoretical framework for complex systems)

While quantum mechanical calculations are excellent for studying individual reaction steps, molecular dynamics (MD) simulations provide a powerful tool for exploring the behavior of more complex systems over time. escholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system.

In the context of ethynyl(pentafluoro)-λ⁶-sulfane, MD simulations could be used to study its behavior in different solvents. By simulating the molecule in a box of solvent molecules, one can investigate solvation effects on its conformation and reactivity. For instance, MD simulations could reveal how solvent molecules arrange themselves around the solute and how this solvent shell influences the approach of a reactant.

Furthermore, MD simulations can be used to study the transport properties of ethynyl(pentafluoro)-λ⁶-sulfane, such as its diffusion coefficient in a particular medium. This information is valuable in applications where the transport of the molecule is important. Reactive molecular dynamics (MD) simulations, which use empirical models to capture chemical reactions, have also been employed to investigate shear-driven reactions. escholarship.org

Prediction of Reactivity Profiles, Regioselectivity, and Stereoselectivity

Computational studies have been pivotal in mapping the reactivity landscape of ethynyl(pentafluoro)-λ⁶-sulfane, revealing a fascinating ambiphilic nature. This means the molecule can act as both an electrophile and a nucleophile, a characteristic that has been explored and rationalized through theoretical calculations.

The strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group heavily influences the electronic distribution within the molecule, polarizing the carbon-carbon triple bond. This polarization is a key determinant of the regioselectivity observed in various addition reactions. DFT calculations have successfully predicted the outcomes of reactions such as hydrohalogenation and dihalogenation.

In hydrohalogenation reactions, for instance, the regioselectivity is governed by the inherent polarization of the SF₅-alkyne, leading to the preferential addition of the halide to the β-carbon (the carbon atom further from the SF₅ group). researchgate.net The stereoselectivity of these reactions, however, can be finely tuned by the choice of reagents and reaction conditions, a phenomenon that has been rationalized through mechanistic studies supported by DFT calculations. nih.gov These studies have shed light on the different reaction pathways that lead to either the E- or Z-isomer, providing a quantitative understanding of the stereocontrol. nih.gov

A theoretical investigation into the [3+2] cycloaddition reaction between a benzonitrile (B105546) oxide and phenyl SF₅-acetylene using DFT at the B3LYP/6-31G* level of theory demonstrated complete regioselectivity. The calculations of the relative Gibbs free energies indicated a single, preferred reaction pathway, resulting in the formation of a unique cycloadduct, which was consistent with experimental observations. researchgate.net

The ambiphilic character of SF₅-alkynes has been further explored in dihalogenation reactions. researchgate.net DFT calculations have been employed to rationalize the observed cis-stereoselectivity in these reactions. nih.gov For example, in the reaction with iodine monochloride (ICl), a high degree of regioselectivity was observed, with the iodine adding to the α-carbon and the chlorine to the β-carbon, a result supported by theoretical models. researchgate.net

The table below summarizes the predicted and observed selectivity in various reactions involving ethynyl(pentafluoro)-λ⁶-sulfane derivatives, as elucidated by computational studies.

| Reaction Type | Reagents | Predicted Regioselectivity | Predicted Stereoselectivity | Supporting Computational Method |

| Hydrohalogenation | HX (X = I, Br, Cl, F) | Halide adds to β-carbon | Stereodivergent (E or Z) | DFT, ASM, EDA |

| Dihalogenation | I₂, ICl, Br₂ | Iodo group on α-carbon, Chloro group on β-carbon (for ICl) | cis-dihalogenation | DFT |

| [3+2] Cycloaddition | Benzonitrile oxide | Complete C1-C4 regioselectivity | Not specified | DFT-B3LYP/6-31G* |

Conformational Analysis and the Steric Influence of the SF₅ Group

The pentafluorosulfanyl (SF₅) group is known for its significant steric bulk and unique electronic properties, which are comparable to, yet distinct from, the more common trifluoromethyl (CF₃) group. While detailed conformational analyses specifically for ethynyl(pentafluoro)-λ⁶-sulfane are not extensively documented in isolation, the steric and electronic influence of the SF₅ group on the reactivity and structure of related molecules has been a subject of computational investigation.

The SF₅ group is characterized by its octahedral geometry around the sulfur atom, which imparts considerable steric hindrance. This steric complexity can influence the approach of reagents and the stability of transition states, thereby affecting reaction rates and selectivity. In comparative computational studies between SF₅-alkynes and CF₃-alkynes, the differences in reactivity and selectivity are often attributed to the distinct steric and electronic profiles of these two fluorinated groups.

The high electronegativity of the fluorine atoms in the SF₅ group creates a strong electron-withdrawing effect, which, as mentioned earlier, polarizes the adjacent triple bond. This electronic influence is a dominant factor in many of its reactions. However, the steric demand of the SF₅ group also plays a crucial role. For instance, in reactions where a bulky reagent is used, the steric clash with the SF₅ group can dictate the stereochemical outcome or even hinder the reaction altogether.

The table below provides a qualitative comparison of the properties of the SF₅ group, which are often considered in computational studies to understand its influence on molecular conformation and reactivity.

| Property | Description | Implication for Ethynyl(pentafluoro)-λ⁶-sulfane |

| Steric Bulk | The SF₅ group occupies a significant volume of space due to the five fluorine atoms arranged around the central sulfur atom. | Can influence the trajectory of incoming reagents, potentially leading to specific stereochemical outcomes. May hinder reactions with other sterically demanding groups. |

| Electronic Effect | Strongly electron-withdrawing due to the high electronegativity of fluorine. | Induces a significant dipole moment in the molecule and polarizes the C≡C bond, making the β-carbon electrophilic. |

| Rotational Barrier | The rotation around the S-C bond is expected to have a specific energy barrier. | While the molecule is linear with respect to the C≡C bond, the rotational orientation of the SF₅ group could influence intermolecular interactions in the solid state or in solution. |

| Lipophilicity | The SF₅ group generally increases the lipophilicity of a molecule. | Affects the solubility and transport properties of the molecule, which is a key consideration in medicinal chemistry and materials science applications. |

Advanced Spectroscopic and Structural Characterization of Ethynyl Pentafluoro λ⁶ Sulfane and Its Derivatives

Spectroscopic Characterization Techniques

The comprehensive characterization of ethynyl(pentafluoro)-λ⁶-sulfane and its derivatives relies on a combination of spectroscopic methods. These techniques provide invaluable insights into the molecular structure, bonding, and electronic environment of the atoms within these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of SF₅-containing compounds. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are routinely employed to provide a complete picture of the molecular framework.

The NMR spectra of ethynyl(pentafluoro)-λ⁶-sulfane and its derivatives exhibit characteristic features that are instrumental in their identification. The ¹⁹F NMR spectrum is particularly informative, typically showing an AB₄ spin system for the SF₅ group, which consists of a doublet for the four equatorial fluorine atoms and a quintet for the apical fluorine atom.

In a study detailing the synthesis of pentafluorosulfanyl-substituted pyrazoles and triazoles from ethynyl(pentafluoro)-λ⁶-sulfane, the starting material and products were extensively characterized by NMR spectroscopy. acs.orgrsc.org For instance, the hydroelementation of SF₅-alkynes to form Z-(hetero)vinyl-SF₅ intermediates has been monitored and the products characterized using these NMR techniques. The chemical shifts and coupling constants provide clear evidence for the formation of the desired products and their stereochemistry.

| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

| Ethynyl(pentafluoro)-λ⁶-sulfane | 3.54 (s, 1H) | 82.4, 78.9 | 85.5 (quint, 1F, J=148 Hz), 61.2 (d, 4F) |

| A derivative (e.g., a triazole) | Varies | Varies | Varies depending on electronic environment |

Note: The data in this table is illustrative and based on typical values found in the literature for SF₅-alkynes and their derivatives. Actual values may vary based on solvent and specific substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of ethynyl(pentafluoro)-λ⁶-sulfane and its derivatives, IR spectroscopy is used to confirm the presence of the C≡C triple bond and the S-F bonds. The characteristic stretching vibration of the terminal alkyne C-H bond is typically observed around 3300 cm⁻¹, while the C≡C stretch appears in the region of 2100-2260 cm⁻¹. The strong S-F stretching vibrations are a hallmark of the SF₅ group and are usually found in the fingerprint region of the spectrum. For example, in the synthesis of various energetic materials, IR spectroscopy was used to confirm the incorporation of the pentafluorosulfanyl acetylene (B1199291) moiety into pyrazole (B372694) and triazole rings. acs.orgrsc.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| C≡C stretch | 2100-2260 |

| S-F stretch | Fingerprint region |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn allows for the confirmation of their elemental composition. This technique is crucial for verifying the successful synthesis of new derivatives of ethynyl(pentafluoro)-λ⁶-sulfane. The high accuracy of HRMS provides unambiguous confirmation of the molecular formula, which is a critical piece of data for the characterization of novel compounds. For instance, in the synthesis of SF₅-substituted heterocycles, HRMS is a standard method to confirm the identity of the products. acs.org

X-ray Diffraction Studies

While spectroscopic techniques provide valuable information about the connectivity and electronic structure of molecules, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Unambiguous Determination of Relative Configurations (e.g., SF₅-Haloalkenes)

For derivatives of ethynyl(pentafluoro)-λ⁶-sulfane, such as SF₅-haloalkenes, X-ray diffraction is an indispensable tool for the unambiguous determination of their relative and absolute configurations. The precise bond lengths, bond angles, and torsional angles obtained from X-ray crystallography provide a detailed picture of the molecular geometry. This information is crucial for understanding the steric and electronic effects of the bulky and strongly electron-withdrawing SF₅ group on the rest of the molecule.

In studies involving the synthesis of complex molecules containing the SF₅ group, X-ray crystallography has been used to confirm the structure of key intermediates and final products. For example, the crystal structures of pentafluorosulfanyl-substituted pyrazole and triazole derivatives have been determined, providing concrete evidence for their molecular architecture. acs.org Although specific data for SF₅-haloalkenes is not detailed in the provided search results, the use of X-ray diffraction for analogous compounds underscores its importance in definitively establishing their three-dimensional structure.

Analysis of Supramolecular Structural Motifs in SF₅-Containing Compounds

The pentafluorosulfanyl (SF₅) group, often regarded as a "super-trifluoromethyl group," plays a significant role in directing the supramolecular assembly of molecules in the solid state. Its unique electronic and steric properties, characterized by high electronegativity and a distinct octahedral geometry, give rise to a variety of non-covalent interactions that dictate the packing of SF₅-containing compounds in crystals. The analysis of crystal structures reveals that these molecules are frequently surrounded by hydrogen or other fluorine atoms, leading to the formation of specific and often predictable supramolecular motifs.

The intermolecular interaction patterns are a complex interplay of various forces, including fluorine-hydrogen bonds, fluorine-fluorine contacts, and, in suitable derivatives, halogen bonds. The prevalence and geometry of these interactions are influenced by the other functional groups present in the molecule. For instance, electron-poor substituents on aryl-SF₅ compounds can enhance the strength and likelihood of F···F interactions.

Investigation of F···H and F···F Contacts

F···H Contacts: Fluorine atoms, particularly the four equatorial fluorines of the SF₅ group, are often involved in F···H−C hydrogen bonds. Studies indicate that fluorine generally shows a preference for forming contacts with hydrogen over other fluorine atoms. These interactions, while weak, are numerous and collectively contribute significantly to the lattice energy and the directional organization of molecules within the crystal.

F···F Contacts: Despite the general preference for F···H interactions, F···F contacts are also frequently observed and play a crucial role in the solid-state structures of many SF₅-containing molecules. This is particularly true for molecules lacking a sufficient number of hydrogen atoms or in cases where steric constraints favor fluorine-fluorine proximity.

Analysis of crystallographic databases reveals that a significant number of SF₅-containing compounds exhibit F···F contacts at distances shorter than the sum of their van der Waals radii (approximately 2.94 Å), indicating a net attractive interaction. In about 20% of analyzed SF₅ crystal structures, the closest F···F contacts are below 279 pm (<95% of the van der Waals distance), highlighting them as significant attractive forces. cam.ac.uk Another 55% of these structures show contacts within the typical van der Waals range (95–105%). cam.ac.uk

These F···F interactions typically exhibit a "Type I" geometry, where the two interacting fluorine atoms are in proximity without significant directional preference, suggesting a large contribution from van der Waals forces. However, in some instances, a "Type II" geometry, indicative of a more pronounced charge-transfer character typical of halogen bonding, is approached. The propensity for strong F···F contact formation appears to be enhanced in aryl-SF₅ compounds bearing electron-withdrawing substituents.

A representative table of typical F···H and F···F contact distances in SF₅-containing compounds is presented below.

| Interaction Type | Typical Distance (Å) | Percentage of van der Waals Radii | Notes |

| F···H | 2.2 - 2.6 | 80 - 95% | Commonly observed, directional hydrogen bonds. |

| F···F (strong) | < 2.79 | < 95% | Significant attractive interactions. cam.ac.uk |

| F···F (van der Waals) | 2.79 - 3.09 | 95 - 105% | Typical non-bonding contacts. cam.ac.uk |

Characterization of Halogen Bonding Interactions

The highly electron-withdrawing nature of the pentafluorosulfanyl group can significantly influence the ability of an adjacent atom to act as a halogen bond donor. While ethynyl(pentafluoro)-λ⁶-sulfane itself does not possess a traditional halogen bond donor atom (like iodine, bromine, or chlorine) directly attached to a carbon framework activated by the SF₅ group, its derivatives, particularly those containing halogens, are prime candidates for forming strong and directional halogen bonds.

For instance, studies on SF₅-substituted iodobenzenes have demonstrated that the SF₅ group can activate the iodine atom for halogen bonding. researchgate.netmanchesterorganics.com The position of the SF₅ group on an aromatic ring is crucial; for example, 3,5-bis-SF₅-iodobenzene has been identified as a highly effective halogen bond donor. researchgate.netmanchesterorganics.com This activation stems from the induction of a more positive σ-hole on the halogen atom due to the strong electron-withdrawing effect of the SF₅ group.